

Technical Support Center: (R)-M8891 Dose-Response Curve Optimization

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Compound of Interest

Compound Name: (R)-M8891

Cat. No.: B15615672

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MetAP-2 inhibitor, **(R)-M8891**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **(R)-M8891**?

A1: **(R)-M8891** is an orally active, reversible, and selective inhibitor of Methionine Aminopeptidase-2 (MetAP-2)[1][2][3]. MetAP-2 is a cytosolic metalloenzyme responsible for cleaving the N-terminal methionine from nascent proteins[4][5][6]. By inhibiting MetAP-2, **(R)-M8891** impairs protein synthesis, which in turn hinders endothelial cell proliferation and demonstrates antiangiogenic and antitumoral activities[1][7].

Q2: What are the key applications of **(R)-M8891** in research?

A2: **(R)-M8891** is primarily investigated for its potential as a cancer therapeutic due to its antiangiogenic and antiproliferative properties[1][2][4][8]. It is used in preclinical and clinical studies to understand the role of MetAP-2 in tumor growth and angiogenesis[2][9].

Q3: What cell types are recommended for in vitro assays with **(R)-M8891**?

A3: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for studying the antiangiogenic effects of **(R)-M8891**, as their proliferation is inhibited by the

compound[1]. Various cancer cell lines are also used to evaluate its direct antitumoral activity[10].

Q4: What is a suitable pharmacodynamic biomarker for **(R)-M8891** activity?

A4: A key pharmacodynamic biomarker for **(R)-M8891** is the accumulation of unprocessed, methionylated elongation factor 1-alpha 1 (Met-EF1a-1)[3][9][10]. Inhibition of MetAP-2 by **(R)-M8891** leads to a detectable increase in the levels of this substrate, which can be measured in both cell lysates and tumor tissues[2][9].

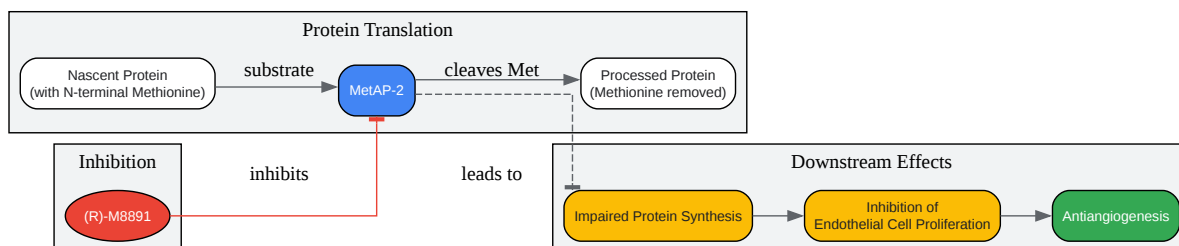
Data Presentation

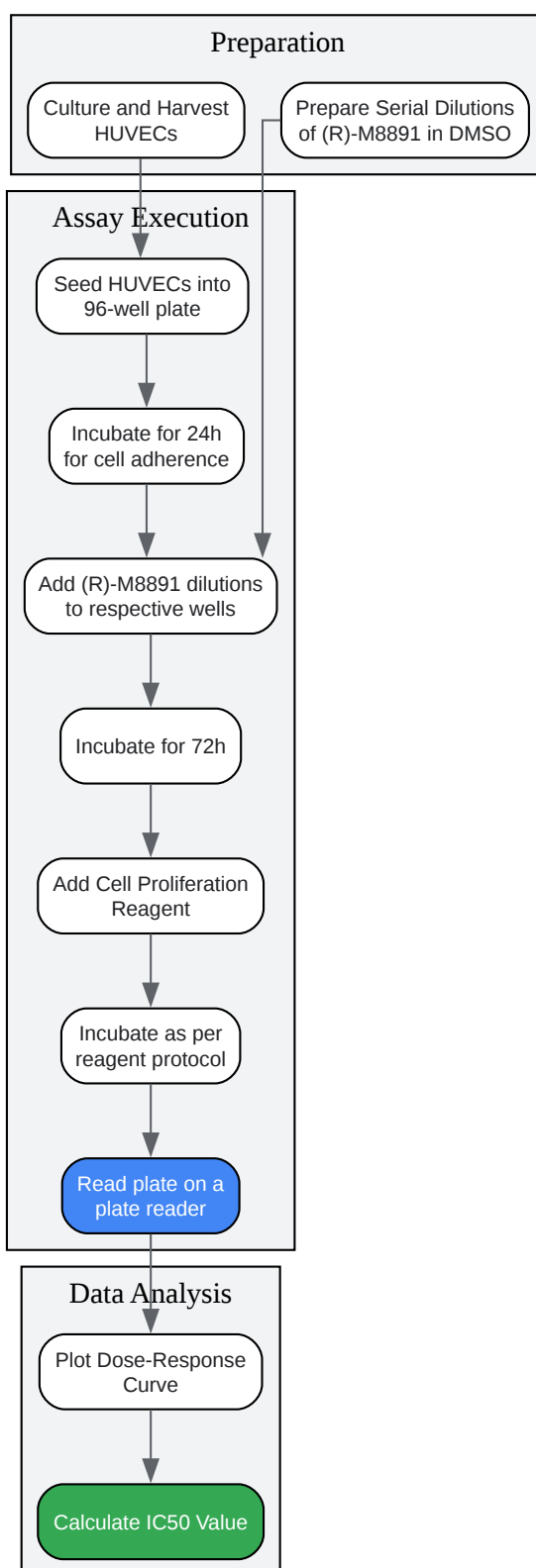
Table 1: In Vitro Inhibitory Activity of **(R)-M8891**

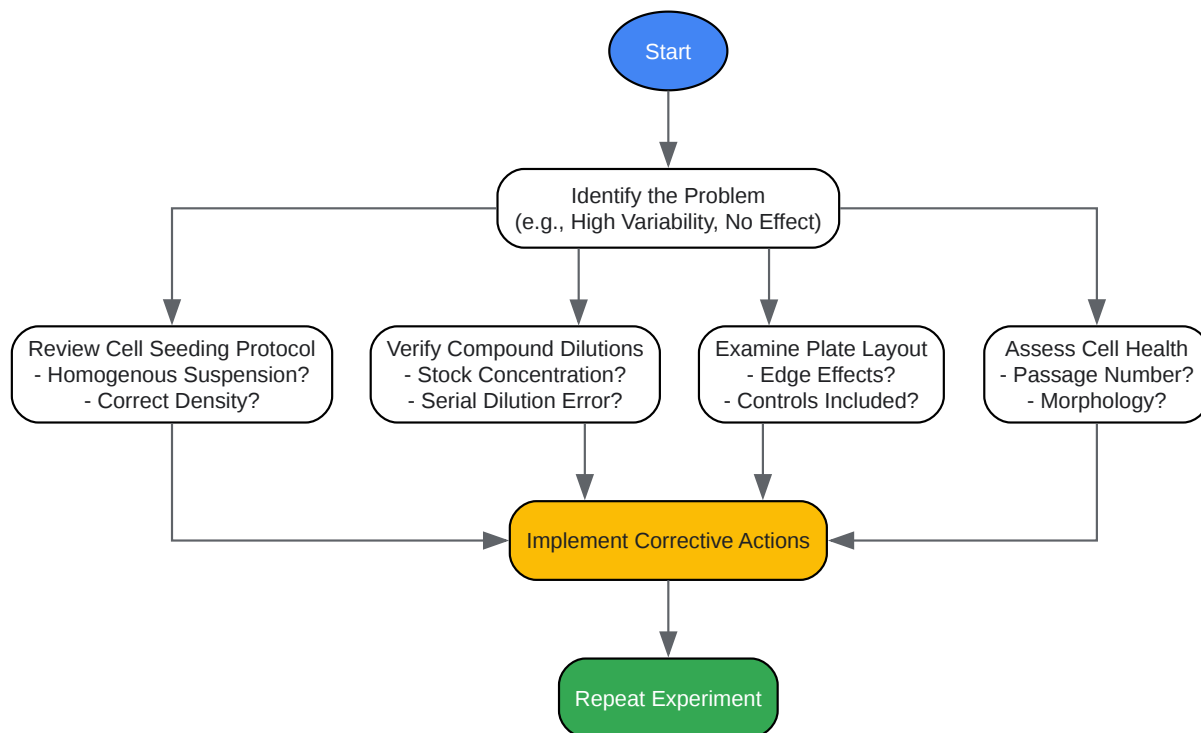
Assay Type	Target/Cell Line	IC50 Value	Reference
Biochemical Assay	Human MetAP-2	54 nM	[1]
Biochemical Assay	Murine MetAP-2	32 nmol/L	[10]
Cell Proliferation Assay	HUVEC	20 nM	[1]
Biochemical Assay	Human MetAP-1	>10 μ M	[1]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by the inhibition of MetAP-2 by **(R)-M8891**.







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